Radalbuvir

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

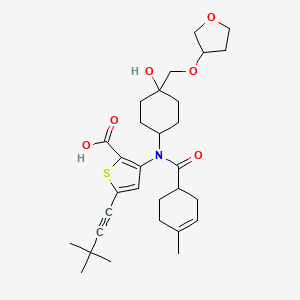

has antiviral activity; structure in first source

Eigenschaften

CAS-Nummer |

1314795-11-3 |

|---|---|

Molekularformel |

C30H41NO6S |

Molekulargewicht |

543.7 g/mol |

IUPAC-Name |

5-(3,3-dimethylbut-1-ynyl)-3-[[4-hydroxy-4-[[(3S)-oxolan-3-yl]oxymethyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-ene-1-carbonyl]amino]thiophene-2-carboxylic acid |

InChI |

InChI=1S/C30H41NO6S/c1-20-5-7-21(8-6-20)27(32)31(25-17-24(11-13-29(2,3)4)38-26(25)28(33)34)22-9-14-30(35,15-10-22)19-37-23-12-16-36-18-23/h5,17,21-23,35H,6-10,12,14-16,18-19H2,1-4H3,(H,33,34)/t21-,22?,23-,30?/m0/s1 |

InChI-Schlüssel |

MUICUPWICXUNRS-UVXQUXCMSA-N |

Isomerische SMILES |

CC1=CC[C@@H](CC1)C(=O)N(C2CCC(CC2)(CO[C@H]3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |

Kanonische SMILES |

CC1=CCC(CC1)C(=O)N(C2CCC(CC2)(COC3CCOC3)O)C4=C(SC(=C4)C#CC(C)(C)C)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GS-9669; GS 9669; GS9669; Radalbuvir. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Radalbuvir (GS-9669)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Developed by Gilead Sciences, this compound showed potent antiviral activity, particularly against HCV genotype 1. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, intended to serve as a resource for researchers in the field of antiviral drug development. The document details the structure-activity relationships that guided its design, the experimental protocols for its biological evaluation, and a summary of its preclinical and clinical data. Although the clinical development of this compound was discontinued, the insights gained from its discovery and development process remain valuable for the design of future antiviral agents.

Discovery and Rationale

The discovery of this compound was the culmination of a focused medicinal chemistry effort to identify potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. The development program aimed to improve upon earlier generations of non-nucleoside inhibitors by optimizing antiviral potency, pharmacokinetic properties, and the resistance profile.

Lead Identification and Optimization

The starting point for the discovery of this compound was a thiophene-2-carboxylic acid scaffold.[] Through systematic structure-activity relationship (SAR) studies, researchers at Gilead Sciences explored modifications at various positions of the thiophene (B33073) core to enhance antiviral activity and drug-like properties. Key insights from these studies included:

-

N-acyl and N-alkyl Substituents: The nature of the substituents on the amino group at the 3-position of the thiophene ring was found to be critical for potency.

-

Modulation of Physicochemical Properties: Incorporation of polar groups, such as hydroxyls, was used to modulate protein binding and improve the pharmacokinetic profile.

-

Enantiospecific Modifications: The introduction of specific stereochemistry in the N-acyl motif led to a significant improvement in intrinsic potency.

This iterative optimization process, guided by in vitro replicon assays, ultimately led to the identification of this compound (GS-9669) as a clinical candidate.

Mechanism of Action

This compound is a non-nucleoside inhibitor that allosterically targets the HCV NS5B polymerase.[2][3] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to a distinct pocket on the enzyme known as "thumb site II."[3][4] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA replication.

dot

References

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and in vitro resistance to GS-9669, a thumb site II nonnucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Radalbuvir (GS-9669)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radalbuvir (GS-9669) is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Developed by Gilead Sciences, this compound showed potent antiviral activity, particularly against HCV genotype 1. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, intended to serve as a resource for researchers in the field of antiviral drug development. The document details the structure-activity relationships that guided its design, the experimental protocols for its biological evaluation, and a summary of its preclinical and clinical data. Although the clinical development of this compound was discontinued, the insights gained from its discovery and development process remain valuable for the design of future antiviral agents.

Discovery and Rationale

The discovery of this compound was the culmination of a focused medicinal chemistry effort to identify potent and selective inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. The development program aimed to improve upon earlier generations of non-nucleoside inhibitors by optimizing antiviral potency, pharmacokinetic properties, and the resistance profile.

Lead Identification and Optimization

The starting point for the discovery of this compound was a thiophene-2-carboxylic acid scaffold.[] Through systematic structure-activity relationship (SAR) studies, researchers at Gilead Sciences explored modifications at various positions of the thiophene core to enhance antiviral activity and drug-like properties. Key insights from these studies included:

-

N-acyl and N-alkyl Substituents: The nature of the substituents on the amino group at the 3-position of the thiophene ring was found to be critical for potency.

-

Modulation of Physicochemical Properties: Incorporation of polar groups, such as hydroxyls, was used to modulate protein binding and improve the pharmacokinetic profile.

-

Enantiospecific Modifications: The introduction of specific stereochemistry in the N-acyl motif led to a significant improvement in intrinsic potency.

This iterative optimization process, guided by in vitro replicon assays, ultimately led to the identification of this compound (GS-9669) as a clinical candidate.

Mechanism of Action

This compound is a non-nucleoside inhibitor that allosterically targets the HCV NS5B polymerase.[2][3] Unlike nucleoside inhibitors that act as chain terminators, this compound binds to a distinct pocket on the enzyme known as "thumb site II."[3][4] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting viral RNA replication.

dot

References

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical and in vitro resistance to GS-9669, a thumb site II nonnucleoside inhibitor of the hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Radalbuvir: A Technical Guide to a Non-Nucleoside NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radalbuvir (GS-9669) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed by Gilead Sciences, this compound demonstrated promising in vitro antiviral activity and was evaluated in Phase 2 clinical trials. As a non-nucleoside inhibitor, it binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately halts viral RNA replication.[1][2] Though its development was discontinued, the study of this compound provides valuable insights into the mechanisms of NS5B inhibition and the development of direct-acting antivirals for HCV. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, clinical trial data, and relevant experimental methodologies.

Introduction

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The discovery of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV, with the NS5B polymerase being a prime target for therapeutic intervention.[3] The NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the HCV genome.[3][4][5] Inhibitors of NS5B are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) that act as chain terminators, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function. This compound falls into the latter category, targeting the "thumb site II" of the NS5B polymerase.

Chemical Properties

| Property | Value |

| Chemical Formula | C30H41NO6S |

| Molecular Weight | 543.72 g/mol |

| IUPAC Name | 5-(3,3-dimethylbut-1-yn-1-yl)-3-[[(1s,4s)-4-hydroxy-4-[[[(3S)-tetrahydrofuran-3-yl]oxy]methyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-en-1-yl]carbonylamino]thiophene-2-carboxylic acid |

| CAS Number | 1314795-11-3 |

| Synonyms | GS-9669, GS9669 |

Mechanism of Action

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound binds to an allosteric site known as thumb site II.[6] This binding event induces a conformational change in the NS5B protein, which is believed to interfere with the flexibility required for the initiation and elongation steps of RNA synthesis. This allosteric inhibition effectively halts the replication of the viral genome.

Below is a diagram illustrating the HCV replication cycle and the point of intervention for this compound.

Caption: HCV Replication Cycle and this compound's Target.

In Vitro Efficacy

This compound has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values highlight its selectivity and potency.

| HCV Genotype | Replicon Assay EC50 (nM) |

| Genotype 1a | 2.9[7] |

| Genotype 1b | 6[7] |

| Genotype 5a | ≤11[6] |

Note: this compound was found to lack useful activity against genotypes 2, 3, and 4.[6]

Resistance Profile

As with other direct-acting antivirals, the emergence of resistance-associated substitutions (RASs) is a potential limitation. In vitro studies have identified several mutations in the NS5B polymerase that confer resistance to this compound.

| Genotype | Resistance-Associated Substitutions |

| Genotype 1a | I482L[6] |

| Genotype 1b | L419M, R422K[6] |

Interestingly, the M423T mutation, which is a common resistance mutation for other thumb site II inhibitors, only resulted in a 3-fold loss of potency for this compound in a genotype 1b replicon.[6]

Clinical Trial Data

This compound (GS-9669) was evaluated in a Phase 2a clinical trial (NCT01805882) as part of a triple-drug combination therapy for treatment-naive patients with HCV genotype 1 infection.

Study Design

This was a single-center, open-label trial with three treatment arms. One arm included this compound in a 6-week regimen.

-

Treatment Arm: Sofosbuvir (a nucleoside NS5B inhibitor), Ledipasvir (an NS5A inhibitor), and this compound (GS-9669)

-

Duration: 6 weeks

-

Patient Population: Treatment-naive, HCV genotype 1

Efficacy

The primary endpoint was the proportion of patients achieving a sustained virologic response 12 weeks after the end of treatment (SVR12).

| Treatment Regimen | Number of Patients | SVR12 Rate |

| Sofosbuvir + Ledipasvir + this compound (6 weeks) | 20 | 95% (19/20) |

One patient in this arm relapsed two weeks after completing treatment.

Safety and Tolerability

Detailed adverse event data specifically for the this compound-containing arm of the NCT01805882 trial are not extensively published. In general, direct-acting antiviral regimens are well-tolerated.[8] Common adverse events reported for various DAA therapies include fatigue, headache, and nausea.[9] A Phase 1 study of this compound (NCT01431898) was conducted to evaluate its safety, tolerability, and pharmacokinetics, but detailed results are not publicly available.[10][11][12]

Pharmacokinetics

Experimental Protocols

NS5B Polymerase Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Workflow Diagram:

Caption: Workflow for an NS5B Polymerase Inhibition Assay.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), a reducing agent (e.g., 1 mM DTT), a divalent cation (e.g., 5 mM MgCl2), a mixture of unlabeled NTPs, and a radiolabeled nucleotide (e.g., [3H]-UTP). A biotinylated RNA template/primer is also included.

-

Enzyme and Inhibitor Addition: Recombinant HCV NS5B polymerase is added to the reaction mixture, followed by the addition of this compound or other test compounds at various concentrations.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to allow for RNA synthesis.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

-

RNA Capture: The reaction mixture is transferred to streptavidin-coated plates, which capture the biotinylated RNA products.

-

Washing: The plates are washed to remove unincorporated radiolabeled nucleotides.

-

Signal Measurement: The amount of incorporated [3H]-UTP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

HCV Replicon Assay (Representative Protocol)

This cell-based assay measures the antiviral activity of a compound in a human hepatoma cell line containing a subgenomic HCV replicon.

Logical Relationship Diagram:

Caption: Logical Flow of an HCV Replicon Assay.

Detailed Methodology:

-

Cell Seeding: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are seeded into 96-well plates.

-

Compound Addition: this compound or other test compounds are added to the cells at various concentrations.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the expression of the reporter gene.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase). A decrease in reporter signal indicates inhibition of HCV replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to determine the concentration of the compound that is toxic to the host cells (CC50).

-

Data Analysis: The EC50 value (the concentration at which 50% of viral replication is inhibited) and the CC50 value are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that showed promise in early-phase clinical development. Its mechanism of action, involving allosteric inhibition of the viral polymerase, represents a key strategy in the development of direct-acting antivirals. Although the clinical development of this compound was discontinued, the data gathered from its in vitro and clinical evaluation contribute to our understanding of HCV virology and the principles of effective antiviral drug design. The methodologies employed in its characterization remain standard in the field of antiviral research.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 4. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 5. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. mdpi.com [mdpi.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Radalbuvir: A Technical Guide to a Non-Nucleoside NS5B Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Radalbuvir (GS-9669) is a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Developed by Gilead Sciences, this compound demonstrated promising in vitro antiviral activity and was evaluated in Phase 2 clinical trials. As a non-nucleoside inhibitor, it binds to an allosteric site on the NS5B polymerase, inducing a conformational change that ultimately halts viral RNA replication.[1][2] Though its development was discontinued, the study of this compound provides valuable insights into the mechanisms of NS5B inhibition and the development of direct-acting antivirals for HCV. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro efficacy, clinical trial data, and relevant experimental methodologies.

Introduction

Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma worldwide. The discovery of direct-acting antivirals (DAAs) has revolutionized the treatment of HCV, with the NS5B polymerase being a prime target for therapeutic intervention.[3] The NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the HCV genome.[3][4][5] Inhibitors of NS5B are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) that act as chain terminators, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing a conformational change that inhibits its function. This compound falls into the latter category, targeting the "thumb site II" of the NS5B polymerase.

Chemical Properties

| Property | Value |

| Chemical Formula | C30H41NO6S |

| Molecular Weight | 543.72 g/mol |

| IUPAC Name | 5-(3,3-dimethylbut-1-yn-1-yl)-3-[[(1s,4s)-4-hydroxy-4-[[[(3S)-tetrahydrofuran-3-yl]oxy]methyl]cyclohexyl]-[(1R)-4-methylcyclohex-3-en-1-yl]carbonylamino]thiophene-2-carboxylic acid |

| CAS Number | 1314795-11-3 |

| Synonyms | GS-9669, GS9669 |

Mechanism of Action

This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the active site, this compound binds to an allosteric site known as thumb site II.[6] This binding event induces a conformational change in the NS5B protein, which is believed to interfere with the flexibility required for the initiation and elongation steps of RNA synthesis. This allosteric inhibition effectively halts the replication of the viral genome.

Below is a diagram illustrating the HCV replication cycle and the point of intervention for this compound.

Caption: HCV Replication Cycle and this compound's Target.

In Vitro Efficacy

This compound has demonstrated potent antiviral activity against various HCV genotypes in in vitro replicon assays. The 50% effective concentration (EC50) values highlight its selectivity and potency.

| HCV Genotype | Replicon Assay EC50 (nM) |

| Genotype 1a | 2.9[7] |

| Genotype 1b | 6[7] |

| Genotype 5a | ≤11[6] |

Note: this compound was found to lack useful activity against genotypes 2, 3, and 4.[6]

Resistance Profile

As with other direct-acting antivirals, the emergence of resistance-associated substitutions (RASs) is a potential limitation. In vitro studies have identified several mutations in the NS5B polymerase that confer resistance to this compound.

| Genotype | Resistance-Associated Substitutions |

| Genotype 1a | I482L[6] |

| Genotype 1b | L419M, R422K[6] |

Interestingly, the M423T mutation, which is a common resistance mutation for other thumb site II inhibitors, only resulted in a 3-fold loss of potency for this compound in a genotype 1b replicon.[6]

Clinical Trial Data

This compound (GS-9669) was evaluated in a Phase 2a clinical trial (NCT01805882) as part of a triple-drug combination therapy for treatment-naive patients with HCV genotype 1 infection.

Study Design

This was a single-center, open-label trial with three treatment arms. One arm included this compound in a 6-week regimen.

-

Treatment Arm: Sofosbuvir (a nucleoside NS5B inhibitor), Ledipasvir (an NS5A inhibitor), and this compound (GS-9669)

-

Duration: 6 weeks

-

Patient Population: Treatment-naive, HCV genotype 1

Efficacy

The primary endpoint was the proportion of patients achieving a sustained virologic response 12 weeks after the end of treatment (SVR12).

| Treatment Regimen | Number of Patients | SVR12 Rate |

| Sofosbuvir + Ledipasvir + this compound (6 weeks) | 20 | 95% (19/20) |

One patient in this arm relapsed two weeks after completing treatment.

Safety and Tolerability

Detailed adverse event data specifically for the this compound-containing arm of the NCT01805882 trial are not extensively published. In general, direct-acting antiviral regimens are well-tolerated.[8] Common adverse events reported for various DAA therapies include fatigue, headache, and nausea.[9] A Phase 1 study of this compound (NCT01431898) was conducted to evaluate its safety, tolerability, and pharmacokinetics, but detailed results are not publicly available.[10][11][12]

Pharmacokinetics

Experimental Protocols

NS5B Polymerase Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

Workflow Diagram:

Caption: Workflow for an NS5B Polymerase Inhibition Assay.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), a reducing agent (e.g., 1 mM DTT), a divalent cation (e.g., 5 mM MgCl2), a mixture of unlabeled NTPs, and a radiolabeled nucleotide (e.g., [3H]-UTP). A biotinylated RNA template/primer is also included.

-

Enzyme and Inhibitor Addition: Recombinant HCV NS5B polymerase is added to the reaction mixture, followed by the addition of this compound or other test compounds at various concentrations.

-

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90 minutes) to allow for RNA synthesis.

-

Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.

-

RNA Capture: The reaction mixture is transferred to streptavidin-coated plates, which capture the biotinylated RNA products.

-

Washing: The plates are washed to remove unincorporated radiolabeled nucleotides.

-

Signal Measurement: The amount of incorporated [3H]-UTP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.

HCV Replicon Assay (Representative Protocol)

This cell-based assay measures the antiviral activity of a compound in a human hepatoma cell line containing a subgenomic HCV replicon.

Logical Relationship Diagram:

Caption: Logical Flow of an HCV Replicon Assay.

Detailed Methodology:

-

Cell Seeding: Human hepatoma cells (e.g., Huh-7) harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase) are seeded into 96-well plates.

-

Compound Addition: this compound or other test compounds are added to the cells at various concentrations.

-

Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the expression of the reporter gene.

-

Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene is measured (e.g., luminescence for luciferase). A decrease in reporter signal indicates inhibition of HCV replication.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to determine the concentration of the compound that is toxic to the host cells (CC50).

-

Data Analysis: The EC50 value (the concentration at which 50% of viral replication is inhibited) and the CC50 value are calculated. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.

Conclusion

This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase that showed promise in early-phase clinical development. Its mechanism of action, involving allosteric inhibition of the viral polymerase, represents a key strategy in the development of direct-acting antivirals. Although the clinical development of this compound was discontinued, the data gathered from its in vitro and clinical evaluation contribute to our understanding of HCV virology and the principles of effective antiviral drug design. The methodologies employed in its characterization remain standard in the field of antiviral research.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 4. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]

- 5. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. mdpi.com [mdpi.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

GS-9669: A Preclinical and In Vitro Efficacy Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GS-9669, also known as Radalbuvir, is an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Gilead Sciences, this molecule has been a subject of significant preclinical and clinical investigation as a potential component of combination therapies for chronic HCV infection.[1] This technical guide provides a comprehensive overview of the preclinical data and in vitro efficacy of GS-9669, with a focus on its mechanism of action, antiviral activity, resistance profile, and the experimental methodologies used for its evaluation.

Mechanism of Action

GS-9669 is a highly potent and selective allosteric inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[3][4] It binds to a distinct allosteric site on the enzyme known as thumb site II.[5][6][7] This binding event induces a conformational change in the NS5B polymerase, thereby inhibiting its enzymatic activity and preventing viral RNA synthesis.[8] The binding affinity of GS-9669 to the genotype 1b NS5B protein is reported to be 1.35 nM.[5][9]

In Vitro Efficacy

The antiviral activity of GS-9669 has been primarily evaluated using HCV subgenomic replicon assays. These cell-based systems allow for the quantification of HCV RNA replication in vitro.

Potency Against Different HCV Genotypes

GS-9669 demonstrates potent activity against HCV genotype 1 and 5 replicons, with mean 50% effective concentrations (EC50) of ≤11 nM.[5][9] However, it lacks significant activity against genotypes 2, 3, and 4.[5]

| Genotype | Replicon Type | Mean EC50 (nM) |

| 1a | Subgenomic | ≤11 |

| 1b | Subgenomic | ≤11 |

| 2a | Subgenomic | >1000 |

| 2b | NS5B Chimeric | >1000 |

| 3a | NS5B Chimeric | >1000 |

| 4a | NS5B Chimeric | >1000 |

| 5a | NS5B Chimeric | ≤15 |

Data compiled from preclinical characterization studies.[5]

Activity Against Resistance-Associated Variants

In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to GS-9669. The most common resistance-associated variants (RAVs) include L419M, R422K, and I482L in genotype 1b, and L419M and I482L in genotype 1a.[5][7] Notably, GS-9669 retains significant activity against the M423T mutation, a common RAV selected by other thumb site II inhibitors.[5][9]

| Genotype | NS5B Mutation | Fold Change in EC50 vs. Wild-Type |

| 1b | M423T | 3 |

| 1b | L419M | >100 |

| 1b | R422K | >100 |

| 1b | I482L | >100 |

Data represents approximate fold changes based on published preclinical data.[5][9]

Combination Antiviral Activity

GS-9669 has been evaluated in combination with other direct-acting antiviral agents (DAAs) and standard-of-care agents. In replicon assays, it has demonstrated at least additive to synergistic effects with inhibitors of NS3 protease, NS5A, and other non-nucleoside and nucleoside inhibitors of NS5B, as well as with interferon-alpha and ribavirin.[5] This profile suggests its potential utility in combination regimens to increase efficacy and prevent the emergence of resistance.

Preclinical Pharmacology

Metabolic Stability

GS-9669 exhibits high metabolic stability in in vitro human liver microsomal assays.[5][9] This characteristic is predictive of good human pharmacokinetics, suggesting a lower likelihood of rapid metabolic clearance in vivo.

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is fundamental for determining the in vitro antiviral potency of compounds like GS-9669.

Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in cultured human hepatoma cells (e.g., Huh-7). These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for replication, along with a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase). The antiviral activity of a compound is measured by the reduction in replicon RNA levels or reporter gene activity.

Generalized Protocol:

-

Cell Seeding: Plate Huh-7 cells harboring a stable HCV subgenomic replicon in 96-well plates.

-

Compound Addition: Prepare serial dilutions of the test compound (GS-9669) and add them to the cells. Include appropriate controls (vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a defined period (e.g., 72 hours).

-

Quantification of HCV Replication:

-

Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.

-

qRT-PCR: Extract total cellular RNA and quantify HCV RNA levels using quantitative reverse transcription PCR.

-

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration.

Human Liver Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound.

Principle: Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The assay measures the rate at which a compound is metabolized by these enzymes.

Generalized Protocol:

-

Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer solution in a microcentrifuge tube or 96-well plate.

-

Initiation: Pre-incubate the mixture at 37°C, then add the test compound (GS-9669) to initiate the reaction.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion

The preclinical data for GS-9669 demonstrate its potent and selective in vitro activity against HCV genotypes 1 and 5. Its mechanism as a thumb site II allosteric inhibitor of the NS5B polymerase, favorable resistance profile against certain key mutations, and additive to synergistic activity in combination with other antiviral agents underscore its potential as a component of HCV treatment regimens. The high metabolic stability observed in vitro further supports its viability as an oral therapeutic agent. This comprehensive preclinical profile has provided a strong rationale for the clinical development of GS-9669 in combination with other direct-acting antivirals for the treatment of chronic hepatitis C.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

GS-9669: A Preclinical and In Vitro Efficacy Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GS-9669, also known as Radalbuvir, is an investigational non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] Developed by Gilead Sciences, this molecule has been a subject of significant preclinical and clinical investigation as a potential component of combination therapies for chronic HCV infection.[1] This technical guide provides a comprehensive overview of the preclinical data and in vitro efficacy of GS-9669, with a focus on its mechanism of action, antiviral activity, resistance profile, and the experimental methodologies used for its evaluation.

Mechanism of Action

GS-9669 is a highly potent and selective allosteric inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[3][4] It binds to a distinct allosteric site on the enzyme known as thumb site II.[5][6][7] This binding event induces a conformational change in the NS5B polymerase, thereby inhibiting its enzymatic activity and preventing viral RNA synthesis.[8] The binding affinity of GS-9669 to the genotype 1b NS5B protein is reported to be 1.35 nM.[5][9]

In Vitro Efficacy

The antiviral activity of GS-9669 has been primarily evaluated using HCV subgenomic replicon assays. These cell-based systems allow for the quantification of HCV RNA replication in vitro.

Potency Against Different HCV Genotypes

GS-9669 demonstrates potent activity against HCV genotype 1 and 5 replicons, with mean 50% effective concentrations (EC50) of ≤11 nM.[5][9] However, it lacks significant activity against genotypes 2, 3, and 4.[5]

| Genotype | Replicon Type | Mean EC50 (nM) |

| 1a | Subgenomic | ≤11 |

| 1b | Subgenomic | ≤11 |

| 2a | Subgenomic | >1000 |

| 2b | NS5B Chimeric | >1000 |

| 3a | NS5B Chimeric | >1000 |

| 4a | NS5B Chimeric | >1000 |

| 5a | NS5B Chimeric | ≤15 |

Data compiled from preclinical characterization studies.[5]

Activity Against Resistance-Associated Variants

In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to GS-9669. The most common resistance-associated variants (RAVs) include L419M, R422K, and I482L in genotype 1b, and L419M and I482L in genotype 1a.[5][7] Notably, GS-9669 retains significant activity against the M423T mutation, a common RAV selected by other thumb site II inhibitors.[5][9]

| Genotype | NS5B Mutation | Fold Change in EC50 vs. Wild-Type |

| 1b | M423T | 3 |

| 1b | L419M | >100 |

| 1b | R422K | >100 |

| 1b | I482L | >100 |

Data represents approximate fold changes based on published preclinical data.[5][9]

Combination Antiviral Activity

GS-9669 has been evaluated in combination with other direct-acting antiviral agents (DAAs) and standard-of-care agents. In replicon assays, it has demonstrated at least additive to synergistic effects with inhibitors of NS3 protease, NS5A, and other non-nucleoside and nucleoside inhibitors of NS5B, as well as with interferon-alpha and ribavirin.[5] This profile suggests its potential utility in combination regimens to increase efficacy and prevent the emergence of resistance.

Preclinical Pharmacology

Metabolic Stability

GS-9669 exhibits high metabolic stability in in vitro human liver microsomal assays.[5][9] This characteristic is predictive of good human pharmacokinetics, suggesting a lower likelihood of rapid metabolic clearance in vivo.

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is fundamental for determining the in vitro antiviral potency of compounds like GS-9669.

Principle: HCV subgenomic replicons are RNA molecules that can autonomously replicate in cultured human hepatoma cells (e.g., Huh-7). These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for replication, along with a selectable marker (e.g., neomycin phosphotransferase) and a reporter gene (e.g., luciferase). The antiviral activity of a compound is measured by the reduction in replicon RNA levels or reporter gene activity.

Generalized Protocol:

-

Cell Seeding: Plate Huh-7 cells harboring a stable HCV subgenomic replicon in 96-well plates.

-

Compound Addition: Prepare serial dilutions of the test compound (GS-9669) and add them to the cells. Include appropriate controls (vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for a defined period (e.g., 72 hours).

-

Quantification of HCV Replication:

-

Luciferase Assay: If a luciferase reporter is used, lyse the cells and measure luciferase activity using a luminometer.

-

qRT-PCR: Extract total cellular RNA and quantify HCV RNA levels using quantitative reverse transcription PCR.

-

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits HCV replication by 50%, by plotting the percentage of inhibition against the compound concentration.

Human Liver Microsomal Stability Assay

This assay is used to assess the metabolic stability of a compound.

Principle: Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. The assay measures the rate at which a compound is metabolized by these enzymes.

Generalized Protocol:

-

Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer solution in a microcentrifuge tube or 96-well plate.

-

Initiation: Pre-incubate the mixture at 37°C, then add the test compound (GS-9669) to initiate the reaction.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the remaining compound concentration versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Conclusion

The preclinical data for GS-9669 demonstrate its potent and selective in vitro activity against HCV genotypes 1 and 5. Its mechanism as a thumb site II allosteric inhibitor of the NS5B polymerase, favorable resistance profile against certain key mutations, and additive to synergistic activity in combination with other antiviral agents underscore its potential as a component of HCV treatment regimens. The high metabolic stability observed in vitro further supports its viability as an oral therapeutic agent. This comprehensive preclinical profile has provided a strong rationale for the clinical development of GS-9669 in combination with other direct-acting antivirals for the treatment of chronic hepatitis C.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insight into the drug resistance mechanisms of GS-9669 caused by mutations of HCV NS5B polymerase via molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Radalbuvir (GS-9669): A Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radalbuvir, also known as GS-9669, is an investigational antiviral agent developed by Gilead Sciences for the treatment of Hepatitis C Virus (HCV) infection.[1] As a non-nucleoside inhibitor (NNI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp), this compound presents a targeted approach to disrupting viral replication.[1][2] This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its antiviral effect by binding to an allosteric site on the NS5B polymerase known as thumb site II.[3][4] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting the initiation of RNA synthesis.[5][6] Unlike nucleoside inhibitors that act as chain terminators, this compound's allosteric inhibition mechanism offers a distinct mode of action against HCV replication.

Quantitative Antiviral Activity

The antiviral potency of this compound has been evaluated against various HCV genotypes and common resistance-associated variants using in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized in the table below.

| HCV Genotype/Variant | EC50 (nM) | Assay System |

| Genotype 1a | 2.9 - 11 | Subgenomic Replicon |

| Genotype 1b | 2.7 - 6 | Subgenomic Replicon |

| Genotype 5a | 8 - 15 | Chimeric Replicon |

| Genotype 2a | Less Potent | Subgenomic Replicon |

| Genotype 2b | Less Potent | Chimeric Replicon |

| Genotype 3a | Less Potent | Chimeric Replicon |

| Genotype 4a | Less Potent | Chimeric Replicon |

| Genotype 1b (M423T mutant) | 14 | Replicon Assay |

Note: "Less Potent" indicates that while some activity may be observed, the EC50 values are significantly higher than those for genotypes 1 and 5, suggesting a lack of useful clinical activity.[3]

Resistance Profile

In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that can confer resistance to this compound. The most common resistance-associated variants include mutations at residues L419M, R422K, and I482L in genotype 1 replicons.[3] Notably, this compound retains significant activity against the M423T mutation, a common resistance variant for other thumb site II inhibitors.[2][3]

Experimental Protocols

The evaluation of this compound's antiviral activity primarily relies on cell-based HCV replicon assays. The following is a generalized protocol for such an assay:

HCV Replicon Assay Protocol

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. A serial dilution of the compound is then prepared in the cell culture medium.

-

Assay Procedure:

-

The replicon-containing cells are seeded into 96-well plates.

-

After cell attachment, the culture medium is replaced with the medium containing the various concentrations of this compound.

-

Control wells include cells treated with vehicle (DMSO) only (negative control) and untreated cells (positive control).

-

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral effect of the compound to manifest.

-

Quantification of Viral Replication:

-

If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of viral replication.

-

Alternatively, viral RNA can be quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or MTS assay) is performed to determine the 50% cytotoxic concentration (CC50) of the compound in the same cell line. This allows for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound's inhibition of HCV replication.

Experimental Workflow for Antiviral Activity Assessment

Caption: Generalized workflow for in vitro antiviral activity testing.

Conclusion

This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with excellent activity against genotypes 1 and 5. Its distinct mechanism of action, involving allosteric inhibition at thumb site II, and its favorable resistance profile make it a valuable compound for further investigation in the context of combination therapies for chronic HCV infection. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]

- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Radalbuvir (GS-9669): A Technical Guide to its Antiviral Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radalbuvir, also known as GS-9669, is an investigational antiviral agent developed by Gilead Sciences for the treatment of Hepatitis C Virus (HCV) infection.[1] As a non-nucleoside inhibitor (NNI) of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase (RdRp), this compound presents a targeted approach to disrupting viral replication.[1][2] This technical guide provides a comprehensive overview of the antiviral activity spectrum of this compound, its mechanism of action, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound exerts its antiviral effect by binding to an allosteric site on the NS5B polymerase known as thumb site II.[3][4] This binding induces a conformational change in the enzyme, rendering it inactive and thereby inhibiting the initiation of RNA synthesis.[5][6] Unlike nucleoside inhibitors that act as chain terminators, this compound's allosteric inhibition mechanism offers a distinct mode of action against HCV replication.

Quantitative Antiviral Activity

The antiviral potency of this compound has been evaluated against various HCV genotypes and common resistance-associated variants using in vitro replicon assays. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized in the table below.

| HCV Genotype/Variant | EC50 (nM) | Assay System |

| Genotype 1a | 2.9 - 11 | Subgenomic Replicon |

| Genotype 1b | 2.7 - 6 | Subgenomic Replicon |

| Genotype 5a | 8 - 15 | Chimeric Replicon |

| Genotype 2a | Less Potent | Subgenomic Replicon |

| Genotype 2b | Less Potent | Chimeric Replicon |

| Genotype 3a | Less Potent | Chimeric Replicon |

| Genotype 4a | Less Potent | Chimeric Replicon |

| Genotype 1b (M423T mutant) | 14 | Replicon Assay |

Note: "Less Potent" indicates that while some activity may be observed, the EC50 values are significantly higher than those for genotypes 1 and 5, suggesting a lack of useful clinical activity.[3]

Resistance Profile

In vitro resistance selection studies have identified several amino acid substitutions in the NS5B polymerase that can confer resistance to this compound. The most common resistance-associated variants include mutations at residues L419M, R422K, and I482L in genotype 1 replicons.[3] Notably, this compound retains significant activity against the M423T mutation, a common resistance variant for other thumb site II inhibitors.[2][3]

Experimental Protocols

The evaluation of this compound's antiviral activity primarily relies on cell-based HCV replicon assays. The following is a generalized protocol for such an assay:

HCV Replicon Assay Protocol

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic or full-length HCV replicon are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.

-

Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. A serial dilution of the compound is then prepared in the cell culture medium.

-

Assay Procedure:

-

The replicon-containing cells are seeded into 96-well plates.

-

After cell attachment, the culture medium is replaced with the medium containing the various concentrations of this compound.

-

Control wells include cells treated with vehicle (DMSO) only (negative control) and untreated cells (positive control).

-

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral effect of the compound to manifest.

-

Quantification of Viral Replication:

-

If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of viral replication.

-

Alternatively, viral RNA can be quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).

-

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT or MTS assay) is performed to determine the 50% cytotoxic concentration (CC50) of the compound in the same cell line. This allows for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound's inhibition of HCV replication.

Experimental Workflow for Antiviral Activity Assessment

Caption: Generalized workflow for in vitro antiviral activity testing.

Conclusion

This compound is a potent and selective non-nucleoside inhibitor of the HCV NS5B polymerase with excellent activity against genotypes 1 and 5. Its distinct mechanism of action, involving allosteric inhibition at thumb site II, and its favorable resistance profile make it a valuable compound for further investigation in the context of combination therapies for chronic HCV infection. The experimental methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel antiviral agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonclinical and Cross-genotypic Profiles of GS-9669, a Novel HCV NS5B Non-nucleoside Thumb Site II Inhibitor [natap.org]

- 5. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Delving into the Pharmacokinetics and Metabolic Stability of Radalbuvir (GS-9669): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrated potent antiviral activity during its development by Gilead Sciences.[1][2][3] Although its clinical development has been discontinued, a comprehensive understanding of its pharmacokinetic profile and metabolic fate remains valuable for the scientific community, offering insights for future antiviral drug design and development. This technical guide synthesizes the available preclinical and limited clinical data on this compound, presenting it in a structured format for detailed analysis.

Pharmacokinetic Profile

This compound's journey through the body has been characterized in several preclinical species, with Phase 1 clinical trials initiated to understand its behavior in humans.[2][4]

Preclinical Pharmacokinetics

Studies in rats, dogs, and cynomolgus monkeys have provided foundational knowledge of this compound's absorption, distribution, metabolism, and excretion (ADME) properties. The compound generally exhibited favorable pharmacokinetic characteristics, predictive of good human pharmacokinetics.[1]

Table 1: Preclinical Pharmacokinetic Parameters of this compound (GS-9669)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |

|---|---|---|---|---|---|---|---|

| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cynomolgus Monkey | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data from preclinical studies were not publicly available in the reviewed literature. The available information indicates favorable profiles.

Human Pharmacokinetics

A Phase 1b, randomized, single-blind, multiple-dose ranging study (NCT01431898) was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in subjects with chronic HCV infection.[4] While the detailed results of this study have not been formally published, the trial was designed to characterize key pharmacokinetic parameters.

Table 2: Planned Human Pharmacokinetic Parameters for this compound (GS-9669) in Clinical Trial NCT01431898

| Parameter | Description |

|---|---|

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach maximum plasma concentration |

| AUCtau | Area under the plasma concentration-time curve over a dosing interval |

| CL/F | Apparent total clearance of the drug from plasma after oral administration |

| t½ | Elimination half-life |

Source: ClinicalTrials.gov[4]

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and dosing regimen. In vitro assays are fundamental in assessing this characteristic early in drug development.

This compound was found to exhibit high metabolic stability in in vitro assays using human liver microsomes.[1] This suggests a slow rate of metabolism in the liver, which is consistent with the long residence time observed in rats and is predictive of favorable human pharmacokinetics.[1]

Table 3: In Vitro Metabolic Stability of this compound (GS-9669)

| System | Species | Parameter | Value |

|---|---|---|---|

| Liver Microsomes | Human | Metabolic Stability | High |

| Intrinsic Clearance (CLint) | Data not available | ||

| Half-life (t½) | Data not available |

Note: While described as "high," specific quantitative values for metabolic stability parameters were not available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical and in vitro studies of this compound.

Preclinical Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in animal models following oral administration.

General Protocol:

-

Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used.

-

Dosing: this compound was administered orally via gavage. The specific dosage and vehicle were not detailed in the available literature.

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing.

-

Sample Processing: Plasma was separated from whole blood by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in human liver microsomes.

General Protocol:

-

Test System: Pooled human liver microsomes.

-

Incubation: this compound (at a specified concentration) was incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

-

Time Points: Aliquots of the incubation mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction in the aliquots was stopped, typically by the addition of a cold organic solvent like acetonitrile.

-

Analysis: The concentration of the remaining parent compound (this compound) at each time point was determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of this compound was used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

The following diagrams illustrate the workflows and conceptual pathways related to the study of this compound's pharmacokinetics and metabolism.

Conclusion

The available data on this compound (GS-9669) indicate a compound with a promising preclinical pharmacokinetic profile and high in vitro metabolic stability. These characteristics are generally desirable for an orally administered antiviral agent. However, the lack of publicly available, detailed quantitative data from the human clinical trials and in-depth studies on its metabolic pathways limits a complete assessment. The information presented in this guide provides a foundational understanding of this compound's disposition and serves as a valuable reference for researchers in the field of antiviral drug discovery.

References

- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Delving into the Pharmacokinetics and Metabolic Stability of Radalbuvir (GS-9669): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Radalbuvir (GS-9669), an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrated potent antiviral activity during its development by Gilead Sciences.[1][2][3] Although its clinical development has been discontinued, a comprehensive understanding of its pharmacokinetic profile and metabolic fate remains valuable for the scientific community, offering insights for future antiviral drug design and development. This technical guide synthesizes the available preclinical and limited clinical data on this compound, presenting it in a structured format for detailed analysis.

Pharmacokinetic Profile

This compound's journey through the body has been characterized in several preclinical species, with Phase 1 clinical trials initiated to understand its behavior in humans.[2][4]

Preclinical Pharmacokinetics

Studies in rats, dogs, and cynomolgus monkeys have provided foundational knowledge of this compound's absorption, distribution, metabolism, and excretion (ADME) properties. The compound generally exhibited favorable pharmacokinetic characteristics, predictive of good human pharmacokinetics.[1]

Table 1: Preclinical Pharmacokinetic Parameters of this compound (GS-9669)

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |

|---|---|---|---|---|---|---|---|

| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

| Cynomolgus Monkey | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data from preclinical studies were not publicly available in the reviewed literature. The available information indicates favorable profiles.

Human Pharmacokinetics

A Phase 1b, randomized, single-blind, multiple-dose ranging study (NCT01431898) was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of this compound in subjects with chronic HCV infection.[4] While the detailed results of this study have not been formally published, the trial was designed to characterize key pharmacokinetic parameters.

Table 2: Planned Human Pharmacokinetic Parameters for this compound (GS-9669) in Clinical Trial NCT01431898

| Parameter | Description |

|---|---|

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach maximum plasma concentration |

| AUCtau | Area under the plasma concentration-time curve over a dosing interval |

| CL/F | Apparent total clearance of the drug from plasma after oral administration |

| t½ | Elimination half-life |

Source: ClinicalTrials.gov[4]

Metabolic Stability

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and dosing regimen. In vitro assays are fundamental in assessing this characteristic early in drug development.

This compound was found to exhibit high metabolic stability in in vitro assays using human liver microsomes.[1] This suggests a slow rate of metabolism in the liver, which is consistent with the long residence time observed in rats and is predictive of favorable human pharmacokinetics.[1]

Table 3: In Vitro Metabolic Stability of this compound (GS-9669)

| System | Species | Parameter | Value |

|---|---|---|---|

| Liver Microsomes | Human | Metabolic Stability | High |

| Intrinsic Clearance (CLint) | Data not available | ||

| Half-life (t½) | Data not available |

Note: While described as "high," specific quantitative values for metabolic stability parameters were not available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized methodologies employed in the preclinical and in vitro studies of this compound.

Preclinical Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in animal models following oral administration.

General Protocol:

-

Animal Models: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used.

-

Dosing: this compound was administered orally via gavage. The specific dosage and vehicle were not detailed in the available literature.

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing.

-

Sample Processing: Plasma was separated from whole blood by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in human liver microsomes.

General Protocol:

-

Test System: Pooled human liver microsomes.

-

Incubation: this compound (at a specified concentration) was incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

-

Time Points: Aliquots of the incubation mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The metabolic reaction in the aliquots was stopped, typically by the addition of a cold organic solvent like acetonitrile.

-

Analysis: The concentration of the remaining parent compound (this compound) at each time point was determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of this compound was used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

The following diagrams illustrate the workflows and conceptual pathways related to the study of this compound's pharmacokinetics and metabolism.

Conclusion

The available data on this compound (GS-9669) indicate a compound with a promising preclinical pharmacokinetic profile and high in vitro metabolic stability. These characteristics are generally desirable for an orally administered antiviral agent. However, the lack of publicly available, detailed quantitative data from the human clinical trials and in-depth studies on its metabolic pathways limits a complete assessment. The information presented in this guide provides a foundational understanding of this compound's disposition and serves as a valuable reference for researchers in the field of antiviral drug discovery.

References

- 1. Preclinical Characterization of GS-9669, a Thumb Site II Inhibitor of the Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of GS-9669, a thumb site II non-nucleoside inhibitor of NS5B for the treatment of genotype 1 chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Radalbuvir Target Validation in HCV Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target validation of Radalbuvir (GS-9669), a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). We delve into the molecular mechanism of action, present key quantitative data on its antiviral potency and resistance profile, and provide detailed experimental protocols for the core assays used in its target validation. This document is intended to serve as a detailed resource for researchers in the fields of virology and antiviral drug development.

Introduction to this compound and its Target: HCV NS5B Polymerase

Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[1] The replication of the viral genome is a critical step in the HCV life cycle and is catalyzed by the viral enzyme NS5B, an RNA-dependent RNA polymerase (RdRp).[2] The NS5B polymerase synthesizes a negative-strand RNA intermediate, which then serves as a template for the production of new positive-strand viral genomes.[3] Due to its essential role in viral replication and the absence of a similar enzyme in human cells, NS5B is a prime target for antiviral drug development.[4]

This compound (also known as GS-9669) is an experimental antiviral drug developed by Gilead Sciences for the treatment of HCV infection.[5] It functions as a highly potent and selective non-nucleoside inhibitor (NNI) of the NS5B polymerase.[6] Unlike nucleoside inhibitors that bind to the enzyme's active site, this compound binds to an allosteric site known as thumb site II.[2][7] This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting viral RNA replication.[8]

Quantitative Data: Potency and Resistance Profile of this compound

The antiviral activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key data regarding its potency against different HCV genotypes and its activity against common resistance-associated substitutions (RASs).

Table 1: In Vitro Potency of this compound Against HCV Genotypes

| Assay Type | HCV Genotype/Subtype | Potency (EC50, nM) | Binding Affinity (Kd, nM) | Reference |

| HCV Replicon Assay | Genotype 1a | 2.9 - 11.1 | - | [6][7] |

| HCV Replicon Assay | Genotype 1b | 2.7 - 6 | - | [6][7] |

| HCV Replicon Assay | Genotype 5a | 8 | - | [7] |

| Biochemical Assay | Genotype 1b Protein | - | 1.35 | [2] |

EC50 (Half Maximal Effective Concentration): The concentration of a drug that gives half-maximal response in a cell-based assay. Kd (Dissociation Constant): A measure of the binding affinity of the inhibitor to its target enzyme.

Table 2: this compound Activity Against NS5B Resistance-Associated Substitutions (RASs)

| HCV Genotype | NS5B Substitution | Fold Change in EC50 | EC50 (nM) | Reference |

| Genotype 1b | M423T | 3-fold | 14 | [2][6] |

| Genotype 1a | I482L | High | - | [2] |

| Genotype 1b | R422K | High | - | [2] |

| Genotype 1b | L419M | High | - | [2] |

Note: While this compound shows a high barrier to resistance against the common M423T mutation, specific substitutions at positions L419, R422, and I482 can confer higher levels of resistance.[2]

Experimental Protocols for Target Validation

The validation of NS5B as the target of this compound involves a series of key experiments. The following are detailed methodologies for these assays.

Biochemical Assay: In Vitro NS5B Polymerase Activity

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified recombinant HCV NS5B polymerase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (C-terminally truncated by 21 amino acids for solubility).[9]

-

RNA template/primer, e.g., poly(rA)/oligo(dT) or a heteropolymeric template.[4]

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

-

Assay buffer: 20 mM MOPS (pH 7.3), 5 mM MnCl₂, 1 mM DTT.[3]

-

This compound (GS-9669) serially diluted in DMSO.

-

EDTA solution to stop the reaction.

-

Scintillation counter or phosphorimager.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a defined concentration of the RNA template/primer, and non-labeled rNTPs.

-

Add serially diluted this compound or DMSO (as a vehicle control) to the reaction mixture.

-

Pre-incubate the mixture with a defined concentration (e.g., 200 nM) of recombinant NS5B polymerase for 30 minutes at room temperature to allow for inhibitor binding.[3]

-

Initiate the polymerase reaction by adding the radiolabeled rNTP.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an EDTA solution.

-

Spot the reaction mixture onto DE81 filter paper and wash with a sodium phosphate (B84403) buffer to remove unincorporated nucleotides.

-

Quantify the incorporated radiolabeled rNTP using a scintillation counter or phosphorimager.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Cell-Based Assay: HCV Replicon System

This assay measures the antiviral activity of this compound in a cellular context, using human hepatoma cells that harbor a self-replicating HCV RNA molecule (replicon).